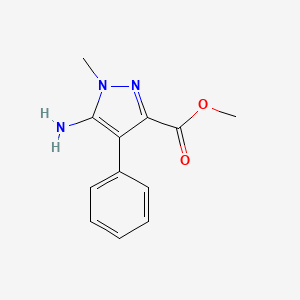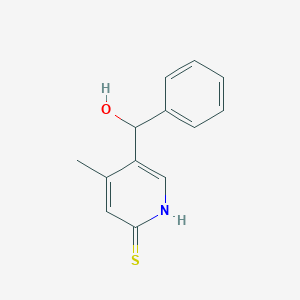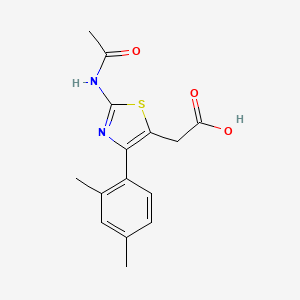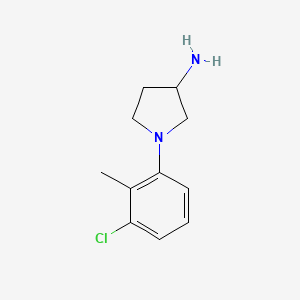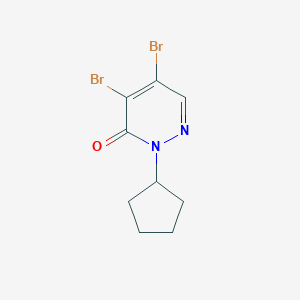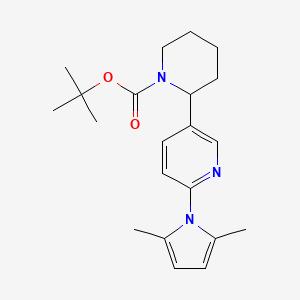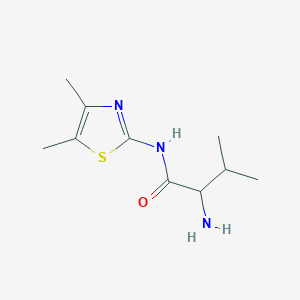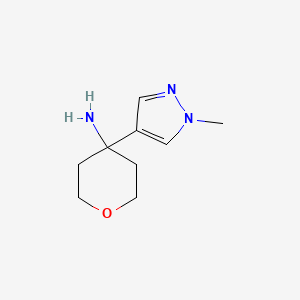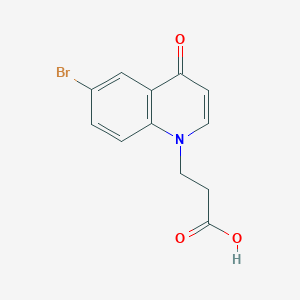
3-(6-Bromo-4-oxoquinolin-1(4H)-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Bromo-4-oxoquinolin-1(4H)-yl)propanoic acid is a compound belonging to the quinolone family, which is known for its significant relevance in medicinal chemistry. Quinolones are privileged scaffolds in drug development, finding utility in various therapeutic areas such as antibacterial, antiviral, anticancer, and anti-inflammatory agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-4-oxoquinolin-1(4H)-yl)propanoic acid typically involves multi-step reactionsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out under controlled temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient methodologies such as flow chemistry and metal-catalyzed reactions. These methods are designed to optimize the yield and purity of the final product while minimizing the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromo-4-oxoquinolin-1(4H)-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and high yields .
Major Products Formed
The major products formed from these reactions include various quinolone derivatives with different functional groups, which can be further explored for their therapeutic potential .
Scientific Research Applications
3-(6-Bromo-4-oxoquinolin-1(4H)-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of various quinolone derivatives with potential therapeutic applications.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving quinolone-based drugs.
Medicine: The compound and its derivatives are explored for their antibacterial, antiviral, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Bromo-4-oxoquinolin-1(4H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
- 4-oxoquinoline-3-carboxylic acid
- 6-chloro-4-oxoquinoline-3-carboxylic acid
- 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide
Uniqueness
3-(6-Bromo-4-oxoquinolin-1(4H)-yl)propanoic acid is unique due to the presence of the bromine atom at the 6-position, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern allows for the exploration of novel therapeutic applications and the development of new quinolone-based drugs .
Properties
Molecular Formula |
C12H10BrNO3 |
|---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
3-(6-bromo-4-oxoquinolin-1-yl)propanoic acid |
InChI |
InChI=1S/C12H10BrNO3/c13-8-1-2-10-9(7-8)11(15)3-5-14(10)6-4-12(16)17/h1-3,5,7H,4,6H2,(H,16,17) |
InChI Key |
FRIDAVKMCMAUPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=CN2CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


